molecular formula C9H8BrF3N2O2 B1337187 [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1001518-92-8

[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Numéro de catalogue: B1337187
Numéro CAS: 1001518-92-8
Poids moléculaire: 313.07 g/mol
Clé InChI: SQFHLEXCEIEPJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • The brominated pyrazole is then reacted with bromoacetic acid or its ester derivative to introduce the acetic acid moiety.
  • Reaction conditions: This step often requires a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: De-brominated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Potential applications in the development of new materials with unique properties due to the trifluoromethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps:

  • Formation of the Pyrazole Ring:

    • Starting with a cyclopropyl hydrazine and a trifluoromethyl ketone, the pyrazole ring is formed through a cyclization reaction.
    • Reaction conditions: This step is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
  • Bromination:

    • The pyrazole intermediate is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS).
    • Reaction conditions: This reaction is typically performed at room temperature in a solvent like dichloromethane.

Mécanisme D'action

The mechanism of action of [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom and the pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

  • [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Comparison:

    Uniqueness: The presence of both the cyclopropyl group and the trifluoromethyl group in [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

    Reactivity: Compared to similar compounds, the cyclopropyl group can introduce strain and reactivity, making this compound more versatile in synthetic applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Activité Biologique

[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₈BrF₃N₂O₂
  • CAS Number : 1001518-92-8
  • Molecular Weight : 327.10 g/mol
  • Structure : The compound features a pyrazole ring substituted with bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and potential anti-cancer properties.

Enzyme Inhibition

Recent studies have highlighted the role of pyrazole derivatives in inhibiting key enzymes involved in metabolic processes. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism.

CompoundLDH Inhibition (IC50)Cell Line TestedReference
63< 10 nMMiaPaCa2
64< 50 nMA673

These findings suggest that the compound may exhibit potent anti-cancer properties by disrupting metabolic pathways essential for tumor growth.

Antimalarial Activity

The compound's structural features may also contribute to its activity against malaria. Similar pyrazole derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Research indicates that such inhibitors could provide effective prophylaxis against Plasmodium falciparum infections, demonstrating both blood and liver stage activity .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, leading to effective inhibition.
  • Metabolic Disruption : By inhibiting LDH and other metabolic enzymes, the compound may reduce lactate production and alter energy metabolism in cancer cells.
  • Antimicrobial Properties : The bromine substitution may enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes and exert antimicrobial effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Cancer Treatment : A study involving a series of pyrazole-based LDH inhibitors demonstrated significant reductions in lactate production and tumor growth in animal models .
  • Malaria Prophylaxis : Clinical trials have shown that compounds targeting DHODH can effectively prevent malaria infections when administered prior to exposure .

Propriétés

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFHLEXCEIEPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162725
Record name 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001518-92-8
Record name 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.